3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Description
3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is a complex organic compound characterized by its unique structure, which includes an azido group, an isoindoline nucleus, and a piperidine-2,6-dione moiety
Properties
IUPAC Name |
3-(5-azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c14-17-16-8-2-1-7-6-18(13(21)9(7)5-8)10-3-4-11(19)15-12(10)20/h1-2,5,10H,3-4,6H2,(H,15,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORWRPCCFLWZLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . The azido group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by an azide ion under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the azido group to an amine group.
Substitution: Nucleophilic substitution reactions are common, where the azido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Sodium azide is often used for introducing the azido group, while other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and drug development . The isoindoline-1,3-dione moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound has a hydroxyl group instead of an azido group and is used in similar applications.
3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: The bromo derivative is useful in PROTAC research and can recruit CRBN protein.
3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound has an amino group and is also used in PROTAC research.
Uniqueness
The presence of the azido group in 3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione makes it particularly useful in click chemistry and bioconjugation applications. This distinguishes it from other similar compounds that may lack this functional group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
